molecular formula C15H18ClNO B1388288 {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1184976-66-6

{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride

Cat. No.: B1388288
CAS No.: 1184976-66-6
M. Wt: 263.76 g/mol
InChI Key: AIOOHSBYUSDKDO-UHFFFAOYSA-N
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Description

{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride is a phenylalkylamine derivative characterized by a methoxy-substituted phenyl group linked via an ethyl chain to a second phenyl ring bearing an amine group. Its molecular formula is C15H18ClNO, with a molecular weight of 263.76 g/mol . The compound is primarily utilized in organic synthesis and pharmaceutical research due to its structural versatility and reactivity. Its amine group enables participation in condensation and coupling reactions, while the methoxy group enhances solubility and influences electronic interactions with biological targets .

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-17-15-9-5-3-7-13(15)11-10-12-6-2-4-8-14(12)16;/h2-9H,10-11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOOHSBYUSDKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662990
Record name 2-[2-(2-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID50662990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184976-66-6
Record name 2-[2-(2-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with a suitable phenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The final product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, often involving multiple steps of purification, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more saturated amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated amine derivatives.

Scientific Research Applications

{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares {2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride with structurally and functionally related compounds, emphasizing key differences in molecular properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Effects References
{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine HCl C15H18ClNO 263.76 Phenyl ethylamine, methoxy Organic synthesis, drug intermediates
2-(2-Methoxyphenyl)ethan-1-amine HCl C9H14ClNO 201.70 Phenethylamine, methoxy Precursor in synthesis; LCMS-verified purity
Methyl amino(2-methoxyphenyl)acetate HCl C10H14ClNO3 247.68 Ester, amino acid derivative Chemical reactivity studies
2-(2-Bromo-4-methylphenoxy)ethylamine HCl C12H18BrClNO2 325.64 Bromophenoxy, methoxyethyl Research applications (steric/electronic effects)
2-Methoxyamphetamine HCl C10H16ClNO 201.70 Amphetamine core, methoxy Weak serotonin modulation; forensic research
BMY 7378 (α1D-adrenoceptor antagonist) C23H28Cl2N2O3 455.39 Piperazine, methoxyphenyl, azaspiro Selective receptor antagonism

Structural and Functional Analysis

  • Heterocyclic Modifications : Compounds like {2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine HCl () incorporate oxadiazole rings, which confer rigidity and enhance metabolic stability compared to the flexible ethyl chain in the target compound .

Biological Activity

{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride, also known as a substituted phenethylamine, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and various biological activities, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with appropriate aryl halides under reductive amination conditions. The synthetic route can be optimized to enhance yield and purity, often utilizing solvents like dichloromethane and reducing agents such as sodium triacetoxyborohydride.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is believed to modulate cellular signaling pathways by binding to active sites on these targets, leading to altered physiological responses. Specific interactions may include:

  • Adenosine Receptors : The compound exhibits activity at adenosine receptors (A1, A2A, A2B, A3), which are involved in mediating inflammation and cardiovascular responses .
  • Dopamine Receptors : Similar compounds have shown potential in modulating dopamine receptor activity, influencing mood and neurological functions .
  • Tubulin Polymerization : Some derivatives have been identified as inhibitors of tubulin polymerization, affecting cell cycle progression and exhibiting anticancer properties .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that certain derivatives of phenethylamines, including this compound, possess significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Studies demonstrate that related compounds can arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, leading to apoptosis in cancer cells such as HeLa .
  • IC50 Values : Some derivatives have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, HCT-116), indicating potent antiproliferative effects .

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential through:

  • Cytokine Inhibition : In vitro studies have shown that it can inhibit LPS-induced TNF-alpha release, a key mediator in inflammatory responses .
  • Mechanistic Insights : Docking studies suggest that the compound interacts with p38 MAPK pathways, which are critical in inflammation regulation .

3. Neuropharmacological Effects

The effects on neurotransmitter systems indicate potential applications in treating neurological disorders:

  • Dopaminergic Activity : Modulation of dopamine receptors may provide therapeutic benefits in conditions like depression or schizophrenia .
  • Serotonergic Activity : Related compounds have shown affinity for serotonin receptors, suggesting a role in mood regulation .

Data Table: Biological Activities Overview

Activity TypeMechanismIC50 Values (µM)References
AnticancerTubulin inhibition0.08 - 12.07
Anti-inflammatoryTNF-alpha inhibition<10
NeuromodulatoryDopamine receptorVaries

Case Studies

Several studies have highlighted the biological impact of similar compounds:

  • Study on Tubulin Inhibition : A derivative showed significant inhibition of tubulin polymerization with an IC50 value indicating high potency against cancer cell lines.
  • Inflammation Model : In vivo studies demonstrated reduced inflammation markers following treatment with related phenethylamines.

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